molecular formula C10H11N3O4S B8383000 1-Ethyl 5-methyl 3-amino-thieno[3,2-c]pyrazole-1,5-dicarboxylate

1-Ethyl 5-methyl 3-amino-thieno[3,2-c]pyrazole-1,5-dicarboxylate

Cat. No. B8383000
M. Wt: 269.28 g/mol
InChI Key: FJATWUJAMRBLKE-UHFFFAOYSA-N
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Patent
US07485661B2

Procedure details

To an ice-cooled suspension of 3-amino-1H-thieno[3,2-c]pyrazole-5-carboxylic acid methyl ester (35.5 mmol, 7.0 g) and N,N′-diisopropylethylamine (0.21 mol, 36.5 mL) in 71 mL of tetrahydrofuran were added, dropwise, 3.5 mL of ethyl chloroformate (36.6 mmol). After 1.5 hours, the cold suspension was concentrated under vacuum and diluted with dichloromethane. The organic phase was washed with buffer pH 4, sodium hydroxide 1 N, brine and dried over Na2SO4. The filtrate was evaporated to dryness and triturated with dichloromethane to give 6 g 1-ethyl 5-methyl 3-amino-1H-thieno[3,2-c]pyrazole-1,5-dicarboxylate (7)
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two
Quantity
36.5 mL
Type
reactant
Reaction Step Two
Quantity
71 mL
Type
solvent
Reaction Step Two
Quantity
3.5 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[S:12][C:11]2[C:10]([NH2:13])=[N:9][NH:8][C:7]=2[CH:6]=1)=[O:4].CCN(C(C)C)C(C)C.Cl[C:24]([O:26][CH2:27][CH3:28])=[O:25]>O1CCCC1>[NH2:13][C:10]1[C:11]2[S:12][C:5]([C:3]([O:2][CH3:1])=[O:4])=[CH:6][C:7]=2[N:8]([C:24]([O:26][CH2:27][CH3:28])=[O:25])[N:9]=1

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
7 g
Type
reactant
Smiles
COC(=O)C1=CC=2NN=C(C2S1)N
Name
Quantity
36.5 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
71 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
3.5 mL
Type
reactant
Smiles
ClC(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
CONCENTRATION
Type
CONCENTRATION
Details
the cold suspension was concentrated under vacuum
ADDITION
Type
ADDITION
Details
diluted with dichloromethane
WASH
Type
WASH
Details
The organic phase was washed with buffer pH 4, sodium hydroxide 1 N, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
triturated with dichloromethane

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
NC=1C2=C(N(N1)C(=O)OCC)C=C(S2)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: CALCULATEDPERCENTYIELD 62.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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